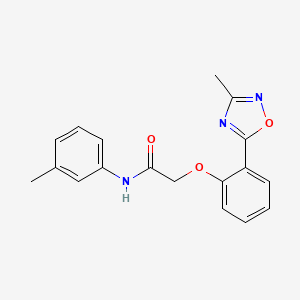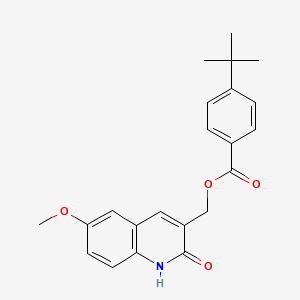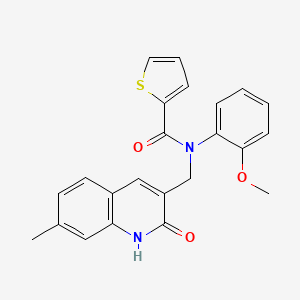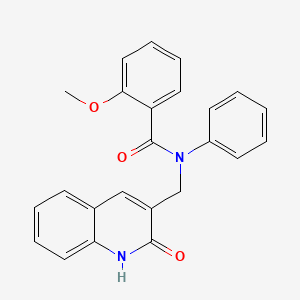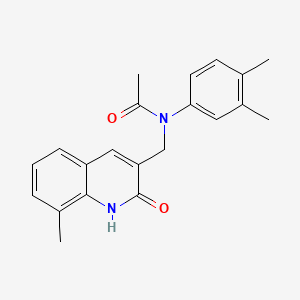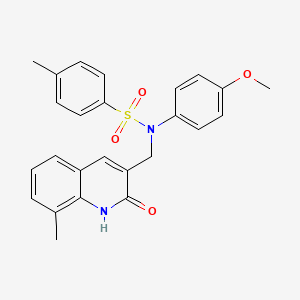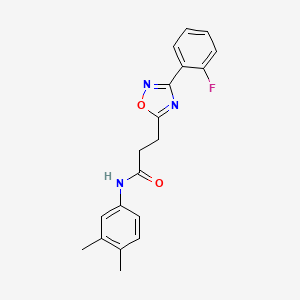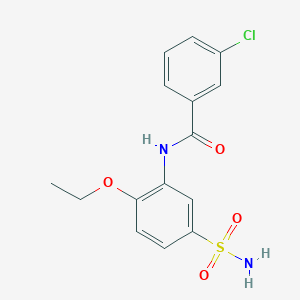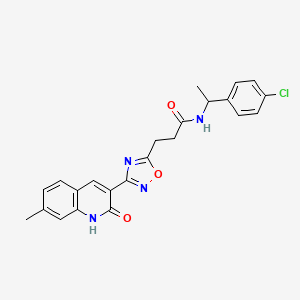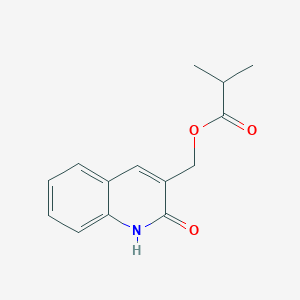
N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CMX-2043, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound was initially developed as a mitochondrial-targeted antioxidant and has since been studied for its potential in treating various diseases.
作用機序
The mechanism of action of N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to act as a mitochondrial-targeted antioxidant, protecting the mitochondria from oxidative stress and reducing the production of reactive oxygen species (ROS). N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation, and to modulate the expression of genes involved in fibrosis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation, protect against mitochondrial dysfunction, and attenuate fibrosis. N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to improve cardiac function in models of heart disease and to reduce liver damage in models of liver disease.
実験室実験の利点と制限
One advantage of N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide as a research tool is its potential for therapeutic applications. Studying the effects of N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in disease models can provide insight into its mechanism of action and potential therapeutic benefits. However, one limitation of N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect against mitochondrial dysfunction and oxidative stress, which are believed to play a role in the development of these diseases. Another area of interest is its potential as a treatment for cancer, as N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and its potential therapeutic applications in various disease models.
合成法
The synthesis of N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate 4-chloro-3-phenylbut-2-enoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is further reacted with 2-methoxyphenyl isocyanate to form the final product N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.
科学的研究の応用
N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-fibrotic properties, making it a promising candidate for the treatment of various diseases. Studies have shown that N-(4-chlorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can protect against cardiac ischemia-reperfusion injury, reduce inflammation in models of arthritis, and attenuate fibrosis in models of liver and lung disease.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-6-3-2-5-15(16)19-22-18(26-23-19)8-4-7-17(24)21-14-11-9-13(20)10-12-14/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNGCLVBLZZJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

